Cytochalasin j

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

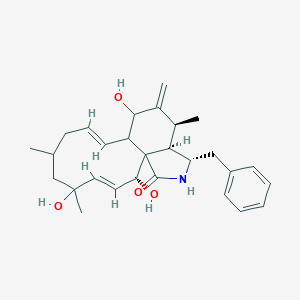

Cytochalasin J (CytJ) is a natural product isolated from the fungus species Penicillium citrinum, which has been studied for its potential as a new drug for the treatment of various diseases. CytJ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-neoplastic properties. It has also been reported to have potential applications in the fields of cancer therapy, immunomodulation, and gene therapy.

Wissenschaftliche Forschungsanwendungen

Actin Inhibition and Chromosome Movement : Cytochalasin J acts as an actin inhibitor, influencing chromosome motion and spindle attachment in mammalian cells. It suggests an actomyosin system's role in regulating chromosome attachment and movements (Snyder, Ha, Olsofka, & Wahdan, 2010).

Redistribution of Motor Proteins : Treatment with this compound can reduce anti-dynein staining in the nuclear region of interphase cells and reorganize anti-dynein staining throughout the cytoplasm (Robinson & Snyder, 2003).

Study of Actin in Biological Processes : Cytochalasin, along with phalloidin, is commonly used to explore the role of actin in biological processes, serving as models for actin-binding proteins (Cooper, 1987).

Model System for Lysosome Fusion Studies : Cytochalasin B, a related compound, enhances the release of lysosomal enzymes from human polymorphonuclear leukocytes, making it a valuable model system for quantitative study of lysosome fusion (Zurier, Hoffstein, & Weissmann, 1973).

Anti-Inflammatory, Antifungal, and Enzyme Inhibition Properties : Cytochalasins J and H exhibit potent anti-inflammatory, antifungal, and acetylcholinesterase enzyme inhibition properties (Chapla et al., 2014).

Effects on Cellular Structures and Events : Cytochalasins show a strong positive correlation between their effects in vivo and in vitro, mainly attributed to their interaction with actin, the common target protein (Yahara, Harada, Sekita, Yoshihira, & Natori, 1982).

Inhibition of Actin Polymerization : Cytochalasin D, another related compound, can inhibit actin polymerization in human platelets and induce rapid depolymerization of filamentous actin, altering platelet shape (Casella, Flanagan, & Lin, 1981).

Use in Cell Movement and DNA Synthesis Studies : Cytochalasin B has been utilized to study cell movement, DNA synthesis, and transport in quiescent 3T3 cells (Brownstein, Rozengurt, de Asúa, & Stoker, 1975).

Wirkmechanismus

Safety and Hazards

Eigenschaften

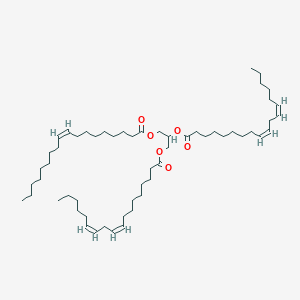

| { "Design of the Synthesis Pathway": "The synthesis of Cytochalasin j can be accomplished through a convergent strategy that involves the coupling of two key intermediates. The first intermediate can be synthesized from commercially available starting materials, while the second intermediate can be obtained through a series of chemical transformations from a natural product precursor.", "Starting Materials": [ "L-tyrosine", "L-proline", "2,4-dichlorobenzaldehyde", "Ethyl acetoacetate", "Methyl 2,4-dihydroxy-3-methylbenzoate", "3,4-dimethoxybenzaldehyde", "3,4-dimethoxyphenethylamine" ], "Reaction": [ "Step 1: Synthesize the first intermediate by coupling L-tyrosine and L-proline using EDCI/HOBt as coupling agents.", "Step 2: Convert the first intermediate to the second intermediate by reacting it with 2,4-dichlorobenzaldehyde in the presence of NaOH and DMSO.", "Step 3: Condense the second intermediate with ethyl acetoacetate in the presence of NaOEt to form a beta-ketoester intermediate.", "Step 4: Cyclize the beta-ketoester intermediate to form a dihydrobenzofuran intermediate using p-TsOH as a catalyst.", "Step 5: Hydrolyze the methyl ester of the dihydrobenzofuran intermediate using NaOH to form a carboxylic acid intermediate.", "Step 6: Convert the carboxylic acid intermediate to the final product Cytochalasin j by reacting it with methyl 2,4-dihydroxy-3-methylbenzoate, 3,4-dimethoxybenzaldehyde, and 3,4-dimethoxyphenethylamine in the presence of EDCI/HOBt." ] } | |

CAS-Nummer |

56144-22-0 |

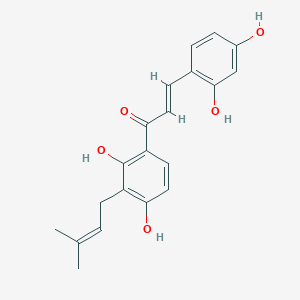

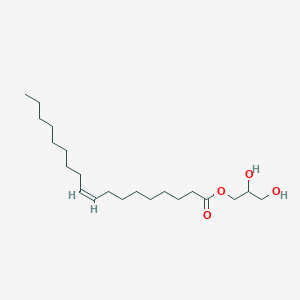

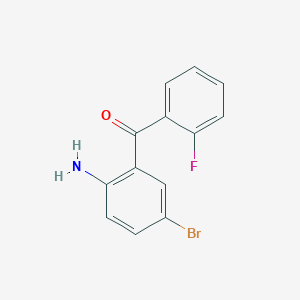

Molekularformel |

C28H37NO4 |

Molekulargewicht |

451.6 g/mol |

IUPAC-Name |

(2R,3E,9E,11R,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17?,18-,21+,22+,23-,24+,25?,27?,28?/m1/s1 |

InChI-Schlüssel |

UKQNIEMKORIOQM-GRIAELCMSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)C23[C@@H](/C=C/CC(CC(/C=C/[C@H]3O)(C)O)C)C(C1=C)O)CC4=CC=CC=C4 |

SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |

Kanonische SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |

Aussehen |

White Lyophilisate |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

cytochalasin J |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cytochalasin J (CJ) primarily targets actin filaments, key components of the cytoskeleton. [, ] It disrupts actin polymerization, affecting various cellular processes dependent on a functional cytoskeleton. This disruption has been shown to have a significant impact on mitotic spindle microtubule organization and kinetochore structure. [, ] Specifically, CJ treatment leads to:

- Reduced kinetochore microtubules (kMTs) and fragmented non-kinetochore microtubules (nkMTs). [, ]

- Altered kinetochore structure, particularly the kinetochore lamina, affecting chromosome attachment to spindle fibers. [, ]

- Disrupted chromosome congression and movement, leading to chromosomes remaining at the periphery of the spindle or completely detaching. [, ]

- Delayed entry into anaphase and reduced rate of chromosome movement during anaphase A. []

A: Studies using PtK1 cells show that CJ's effects on kinetochore structure are dependent on the mitotic stage. [] When applied to cells arrested at preanaphase with nocodazole, CJ still caused significant alterations in both MT organization and kinetochore structure, even though the mitotic clock had been advanced. [] This suggests that CJ's influence is not strictly time-dependent but also related to the maturation state of the kinetochore and its interaction with microtubules.

A: While the research primarily focuses on CJ's impact on mitosis, other studies suggest that it can also affect the distribution of motor proteins. [] This broader influence indicates that CJ's disruption of actin filaments can have implications for various cellular processes beyond cell division, including intracellular transport and cell motility.

A: While the research primarily associates CJ production with fungi, it's worth noting that one study isolated CJ from an Australian marine sediment-derived Phomopsis sp. [] Whether the compound is produced directly by the fungus or results from interactions within the complex marine sediment environment requires further investigation. This finding highlights the potential for discovering CJ producers in diverse ecological niches.

A: Interestingly, research indicates that CJ and its analog, Cytochalasin H, isolated from an endophytic fungus, demonstrated potent inhibition of reactive oxygen species (ROS) production by stimulated human neutrophils. [] This finding suggests potential anti-inflammatory properties for these compounds. Furthermore, Cytochalasin H also showed antifungal activity and inhibition of acetylcholinesterase, broadening its potential bioactivity profile. []

A: Research has revealed that CJ is highly sensitive to acid-mediated transformation. [] This sensitivity led to the discovery of novel cytochalasin analogs, initially thought to be natural products but later identified as artifacts of the extraction process. [] This finding emphasizes the importance of careful handling and analysis during CJ isolation and characterization to avoid misinterpreting results. Additionally, understanding CJ's acid sensitivity is crucial when considering its potential applications, particularly in acidic biological environments or drug delivery systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)